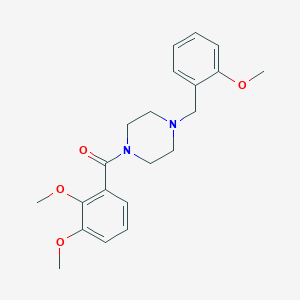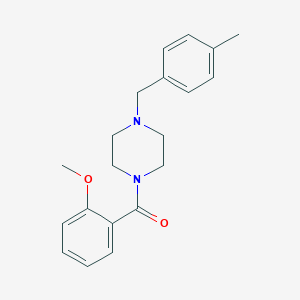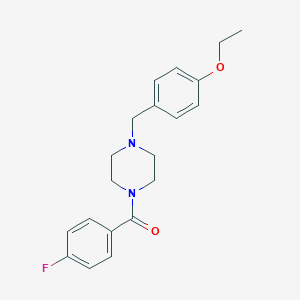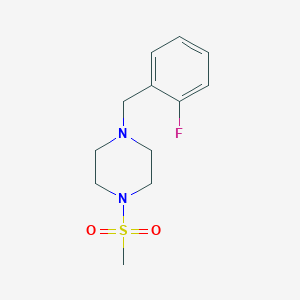![molecular formula C18H27FN2 B247541 1'-[(2-FLUOROPHENYL)METHYL]-4-METHYL-1,4'-BIPIPERIDINE](/img/structure/B247541.png)
1'-[(2-FLUOROPHENYL)METHYL]-4-METHYL-1,4'-BIPIPERIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-[(2-FLUOROPHENYL)METHYL]-4-METHYL-1,4’-BIPIPERIDINE is a synthetic organic compound that belongs to the class of bipiperidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to a bipiperidine scaffold, which imparts unique chemical and biological properties
Méthodes De Préparation
The synthesis of 1’-[(2-FLUOROPHENYL)METHYL]-4-METHYL-1,4’-BIPIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl chloride and 4-methylpiperidine.
Nucleophilic Substitution: The 2-fluorobenzyl chloride undergoes nucleophilic substitution with 4-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate to form the desired bipiperidine derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Scale-up processes may also include continuous flow synthesis to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
1’-[(2-FLUOROPHENYL)METHYL]-4-METHYL-1,4’-BIPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1’-[(2-FLUOROPHENYL)METHYL]-4-METHYL-1,4’-BIPIPERIDINE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including receptors and enzymes, to understand its mechanism of action and therapeutic potential.
Chemical Biology: The compound serves as a tool in chemical biology research to probe cellular pathways and molecular mechanisms.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1’-[(2-FLUOROPHENYL)METHYL]-4-METHYL-1,4’-BIPIPERIDINE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological processes. Detailed studies on its binding affinity, receptor selectivity, and downstream signaling pathways are essential to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
1’-[(2-FLUOROPHENYL)METHYL]-4-METHYL-1,4’-BIPIPERIDINE can be compared with other similar compounds, such as:
1-Bis(4-fluorophenyl)methyl piperazine: This compound shares structural similarities but differs in its pharmacological profile and applications.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another structurally related compound with distinct chemical and biological properties.
The uniqueness of 1’-[(2-FLUOROPHENYL)METHYL]-4-METHYL-1,4’-BIPIPERIDINE lies in its specific substitution pattern and the resulting effects on its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C18H27FN2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1-[(2-fluorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C18H27FN2/c1-15-6-12-21(13-7-15)17-8-10-20(11-9-17)14-16-4-2-3-5-18(16)19/h2-5,15,17H,6-14H2,1H3 |
Clé InChI |
DNHRVWPBXOFHSP-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3F |
SMILES canonique |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)

METHANONE](/img/structure/B247468.png)







![(2-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE](/img/structure/B247481.png)
